molecular formula C17H20N2O5 B3016696 1-{[1-(3,5-Dimethoxybenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione CAS No. 2097924-12-2

1-{[1-(3,5-Dimethoxybenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione

Cat. No.: B3016696
CAS No.: 2097924-12-2
M. Wt: 332.356
InChI Key: VRFRHTOSVMMSBK-UHFFFAOYSA-N
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Description

1-{[1-(3,5-Dimethoxybenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a pyrrolidine-2,5-dione core with an azetidin-3-yl moiety, further substituted with a 3,5-dimethoxybenzoyl group. The presence of these functional groups imparts distinct chemical properties and reactivity to the molecule.

Preparation Methods

The synthesis of 1-{[1-(3,5-Dimethoxybenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Azetidin-3-yl Intermediate: This step involves the reaction of 3,5-dimethoxybenzoyl chloride with an appropriate azetidine derivative under basic conditions to form the azetidin-3-yl intermediate.

    Coupling with Pyrrolidine-2,5-dione: The azetidin-3-yl intermediate is then coupled with pyrrolidine-2,5-dione using a suitable coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the final product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to enhance yield and purity.

Chemical Reactions Analysis

1-{[1-(3,5-Dimethoxybenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule. Common reagents include alkyl halides and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-{[1-(3,5-Dimethoxybenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione has diverse applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and protein-ligand binding.

    Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-{[1-(3,5-Dimethoxybenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-{[1-(3,5-Dimethoxybenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione can be compared with similar compounds, such as:

    This compound: This compound shares a similar core structure but may have different substituents, leading to variations in chemical properties and reactivity.

    This compound:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]methyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5/c1-23-13-5-12(6-14(7-13)24-2)17(22)18-8-11(9-18)10-19-15(20)3-4-16(19)21/h5-7,11H,3-4,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRFRHTOSVMMSBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)N2CC(C2)CN3C(=O)CCC3=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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